![molecular formula C20H19N5O2 B2474230 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide CAS No. 1358954-24-1](/img/structure/B2474230.png)
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the formation of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones by reaction of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone has been suggested . A series of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one derivatives were designed, synthesized, and assessed for their in vitro antibacterial and antifungal activities .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For instance, the molecular structure of a compound in the same family was corroborated through a single-crystal X-ray diffraction measurement .Chemical Reactions Analysis
The chemical reactions involved in the formation of similar compounds have been studied. For example, the formation of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones by reaction of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone is consistent with the suggestion that heterocyclic hydrazines may react with β-diketones via intermediate dihydro[1,2,4]triazole .Physical And Chemical Properties Analysis
The molecular formula of the compound is C20H19N5O2, and its molecular weight is 361.405. More detailed physical and chemical properties are not available in the retrieved information.Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration . It is often overexpressed in various types of cancers, making it a potential target for anticancer drugs .
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by c-Met kinase, leading to changes in cellular processes such as growth and survival .
Biochemical Pathways
The inhibition of c-Met kinase affects several downstream signaling pathways, including the PI3K/AKT and MAPK pathways . These pathways are involved in cell proliferation, survival, and migration. By inhibiting c-Met kinase, the compound can disrupt these pathways and potentially halt the growth and spread of cancer cells .
Pharmacokinetics
The compound’s ability to inhibit c-met kinase at the nanomolar level suggests that it may have good bioavailability .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to inhibit c-Met kinase at the nanomolar level, suggesting that it could be a potential c-Met kinase inhibitor .
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide in lab experiments include its wide range of biological activities, its potential therapeutic applications, and its relatively simple synthesis method. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
For the study of 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide include further studies to fully understand its mechanism of action, its potential use in the treatment of neurological disorders, and its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine its potential toxicity and to optimize its synthesis method for large-scale production.
Synthesis Methods
The synthesis of 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide involves the reaction of 2-chloro-3-methylquinoxaline with ethyl hydrazinecarboxylate followed by acetylation with m-tolylacetic anhydride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. Studies have also shown that it has potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Safety and Hazards
The safety and hazards of this compound are not specified in the retrieved information. As it is not intended for human or veterinary use, it should be handled with appropriate safety measures.
properties
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-3-17-22-23-19-20(27)24(15-9-4-5-10-16(15)25(17)19)12-18(26)21-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRFGFYPNYKICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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